1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE
説明
1-[3-(4-Chlorophenyl)-[1,2,3]Triazolo[1,5-a]quinazolin-5-yl]piperidine is a heterocyclic compound featuring a fused triazoloquinazoline core. The structure includes a 4-chlorophenyl group at position 3 of the triazole ring and a piperidine substituent at position 5 of the quinazoline scaffold.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c21-15-10-8-14(9-11-15)18-20-22-19(25-12-4-1-5-13-25)16-6-2-3-7-17(16)26(20)24-23-18/h2-3,6-11H,1,4-5,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTNRULOCNELRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cycloaddition reaction between an azide and an alkyne.
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized from anthranilic acid derivatives through a series of condensation reactions.
Coupling of the Triazole and Quinazoline Rings: The triazole and quinazoline moieties are then coupled together using appropriate coupling reagents and conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, reduce reaction times, and minimize the use of hazardous reagents.
化学反応の分析
1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer, antiviral, and antibacterial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and materials science.
作用機序
The mechanism of action of 1-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the CNS, leading to modulation of neurotransmitter levels and signaling pathways . Additionally, its anticancer activity is attributed to its ability to inhibit specific kinases and disrupt cellular signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Table 1: Anticancer Activity of Triazolo-Fused Compounds
| Compound Class | Core Structure | Substituents | Activity (GP%) | Cell Line |
|---|---|---|---|---|
| Triazoloquinazoline (e.g., 6a) | [1,2,3]Triazolo[1,5-a]quinazoline | 3-aryl, 5-amino | 81.85 | Renal UO-31 |
| Thienotriazolopyrimidine | Thieno[3,2-e]triazolo[1,5-a]pyrimidine | 3-aryl, 5-oxo | 20–90 | Multiple lines |
Substituent Effects on Bioactivity
Piperidine vs. Other Amine Substituents
The piperidine group at position 5 is a critical pharmacophore.
Halogenated Aryl Groups
The 4-chlorophenyl group in the target compound may enhance target binding via hydrophobic interactions. Similar derivatives, such as 3-[7-(3-bromophenyl)-5-(4-chlorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol (P7116110095), showed moderate activity in kallikrein-related peptidase inhibition assays, suggesting halogenated aryl groups are beneficial for target engagement .
Solubility and Structural Modifications
Poor aqueous solubility is a recurring issue for triazolo-fused compounds. For instance, 3-(3-aryl-1,2,4-oxadiazol-5-yl)thieno-[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (3a–h) exhibited low antitumor activity at 10⁻⁵ M, attributed to inadequate cellular penetration . Introducing polar groups (e.g., hydroxyl or sulfonyl) or reducing aromaticity (e.g., thieno vs. quinazoline cores) may mitigate this issue.
Table 2: Solubility and Bioactivity Relationships
| Compound | Key Modification | Solubility | Anticancer Activity |
|---|---|---|---|
| Target Compound | Piperidine, 4-chlorophenyl | Moderate* | Not reported |
| Thienotriazolopyrimidones (3a–h) | Oxadiazole, thieno-fused core | Low | Inactive at 10⁻⁵ M |
| Sulfonyl Derivatives (e.g., RN: 904582-01-0) | Sulfonyl group | Improved* | Moderate |
*Predicted based on structural analogs.
Key Research Findings and Implications
Core Structure Matters: Thieno-fused systems outperform aryl-fused triazoloquinazolines in anticancer screens, likely due to enhanced electronic properties and solubility .
Piperidine Substitution : While piperidine may improve lipophilicity, bulky substituents (e.g., 3-methylpiperidine) could reduce binding affinity .
生物活性
The compound 1-[3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 444.79 g/mol. The compound features a piperidine ring linked to a triazoloquinazoline moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those containing triazole moieties. These compounds have been shown to inhibit the activity of Epidermal Growth Factor Receptor (EGFR) , which plays a critical role in tumor growth and proliferation. For instance:
- In vitro studies demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Case Study : A specific derivative demonstrated a dose-dependent increase in apoptotic cells in the A549 lung cancer cell line, with late apoptosis rates reaching 65.08% at higher concentrations .
Anti-inflammatory Activity
Quinazoline derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can effectively reduce inflammation in animal models:
- Study Findings : Compounds derived from quinazoline showed promising results in reducing paw edema in rats induced by carrageenan, with significant decreases in inflammation observed at various dosages .
- Data Table : The following table summarizes the anti-inflammatory effects of selected quinazoline derivatives:
| Compound | Dose (mg/kg) | Paw Volume (mL) | % Inhibition |
|---|---|---|---|
| Control | 0 | 2.00 ± 0.12 | - |
| Compound A | 50 | 1.30 ± 0.06 | 35 |
| Compound B | 100 | 1.08 ± 0.05 | 46 |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been documented. These compounds exhibit activity against various bacterial strains:
- Study Overview : A series of synthesized quinazoline derivatives were tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations .
- Case Study : One derivative demonstrated an Minimum Inhibitory Concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can be significantly influenced by their structural modifications:
- Chlorophenyl Substitution : The presence of the chlorophenyl group enhances the lipophilicity and biological activity against cancer cells.
- Triazole Ring Influence : The incorporation of triazole rings has been associated with improved anticancer activity due to their ability to interact with multiple biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
